molecular formula C₁₀H₉D₃N₄O₄ B1147566 2-Butanone 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-58-3

2-Butanone 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147566
CAS No.: 259824-58-3
M. Wt: 255.25
InChI Key:
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Description

2-Butanone 2,4-Dinitrophenylhydrazone-d3: is a deuterium-labeled derivative of 2-Butanone 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for its use in various analytical and research applications, particularly in the study of metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 involves the reaction of 2-Butanone with 2,4-Dinitrophenylhydrazine in the presence of deuterium. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the 2,4-Dinitrophenylhydrazine adds across the carbon-oxygen double bond of 2-Butanone, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterium oxide (D2O) as a solvent and deuterium source is common in the industrial synthesis of deuterium-labeled compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Butanone 2,4-Dinitrophenylhydrazone-d3 primarily undergoes condensation reactions. The compound can also participate in nucleophilic substitution reactions due to the presence of the nitro groups on the phenyl ring.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve the use of aldehydes or ketones and 2,4-Dinitrophenylhydrazine under acidic conditions.

    Nucleophilic Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the nitro groups under basic conditions.

Major Products: The major products of these reactions are hydrazone derivatives, which are often used as intermediates in further chemical synthesis .

Mechanism of Action

The mechanism of action of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound do not significantly alter its chemical properties but allow for its detection and quantification using mass spectrometry. This enables researchers to track the compound’s distribution and transformation within biological systems .

Comparison with Similar Compounds

    2-Butanone 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound.

    Propanone 2,4-Dinitrophenylhydrazone: A similar hydrazone derivative formed from propanone.

    Ethanone 2,4-Dinitrophenylhydrazone: Another similar compound formed from ethanone.

Uniqueness: The primary uniqueness of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 lies in its deuterium labeling. This labeling provides enhanced stability and allows for its use as a tracer in various scientific studies, making it a valuable tool in research applications where precise quantification and tracking are required .

Properties

IUPAC Name

N-[(E)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7+/i4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWSANGSIWAACK-QALFAAJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C(\C)/CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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